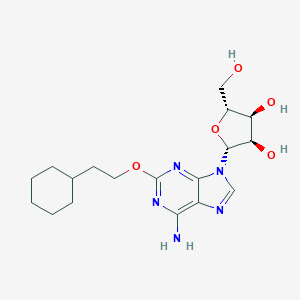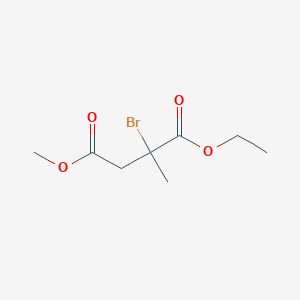
1-O-ethyl 4-O-methyl 2-bromo-2-methylbutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-ethyl 4-O-methyl 2-bromo-2-methylbutanedioate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as ethyl methyl bromo malonate and has a molecular formula of C8H13BrO4. It is a colorless liquid that is soluble in organic solvents and has a boiling point of 180-182°C.
Mechanism Of Action
The mechanism of action of 1-O-ethyl 4-O-methyl 2-bromo-2-methylbutanedioate is not well understood, but it is believed to act as an inhibitor of enzymes involved in various metabolic pathways. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical And Physiological Effects
1-O-ethyl 4-O-methyl 2-bromo-2-methylbutanedioate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer cells. It has also been shown to have antioxidant and anti-inflammatory properties, which may be useful in the treatment of various diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 1-O-ethyl 4-O-methyl 2-bromo-2-methylbutanedioate in lab experiments include its high purity and stability, as well as its relatively low cost. However, its limited solubility in water and its potential toxicity may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-O-ethyl 4-O-methyl 2-bromo-2-methylbutanedioate. One area of research could focus on its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Another area of research could focus on the development of new synthetic methods for the compound, as well as the synthesis of new derivatives with improved properties. Additionally, further studies could be conducted to better understand the mechanism of action of the compound and its effects on various metabolic pathways.
Synthesis Methods
The synthesis of 1-O-ethyl 4-O-methyl 2-bromo-2-methylbutanedioate involves the reaction between ethyl malonate and methyl bromoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Scientific Research Applications
1-O-ethyl 4-O-methyl 2-bromo-2-methylbutanedioate has been used in various scientific research applications, including organic synthesis and medicinal chemistry. It has been used as a building block for the synthesis of various compounds, including chiral ligands and natural products.
properties
CAS RN |
149243-29-8 |
|---|---|
Product Name |
1-O-ethyl 4-O-methyl 2-bromo-2-methylbutanedioate |
Molecular Formula |
C8H13BrO4 |
Molecular Weight |
253.09 g/mol |
IUPAC Name |
1-O-ethyl 4-O-methyl 2-bromo-2-methylbutanedioate |
InChI |
InChI=1S/C8H13BrO4/c1-4-13-7(11)8(2,9)5-6(10)12-3/h4-5H2,1-3H3 |
InChI Key |
MISKOECQMWYZNK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)(CC(=O)OC)Br |
Canonical SMILES |
CCOC(=O)C(C)(CC(=O)OC)Br |
synonyms |
Butanedioic acid, 2-bromo-2-methyl-, 1-ethyl 4-methyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one](/img/structure/B135071.png)
![N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B135072.png)
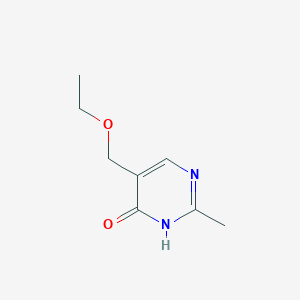
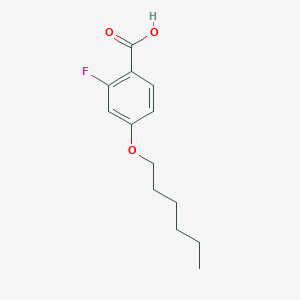
![4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride](/img/structure/B135083.png)
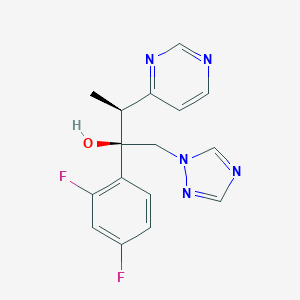
![11-Methylbenz[a]anthracene](/img/structure/B135086.png)
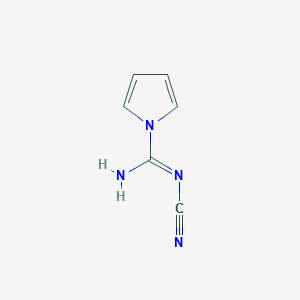
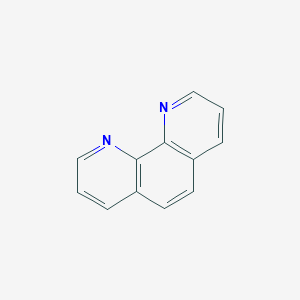
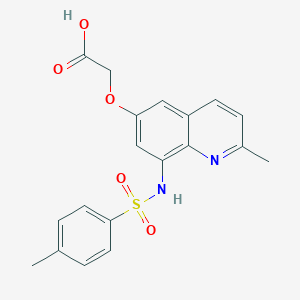
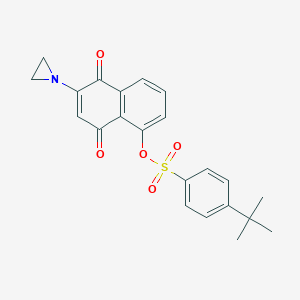
![[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate](/img/structure/B135096.png)
![2-[2-(2-Naphthalenyl)ethoxy]adenosine](/img/structure/B135104.png)
